3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]propanamide
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Overview
Description
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and furan moieties, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted phthalic anhydride and an amine derivative, the isoindoloquinazoline core can be formed through a condensation reaction.
Introduction of the Dimethoxy Groups: Methoxylation can be achieved using methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Furan Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the core structure.
Formation of the Propanamide Side Chain:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, due to its structural similarity to known bioactive molecules.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on cellular receptors, it could modulate signal transduction pathways by binding to receptor sites and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]propanamide may confer unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H25N3O6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(furan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C26H25N3O6/c1-33-20-10-9-18-22(23(20)34-2)26(32)29-19-8-4-3-7-17(19)25(31)28(24(18)29)14-12-21(30)27-13-11-16-6-5-15-35-16/h3-10,15,24H,11-14H2,1-2H3,(H,27,30) |
InChI Key |
YUDAEBCNVVJHJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCC5=CC=CO5)OC |
Origin of Product |
United States |
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